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Compound of Interest

Compound Name: 5-Bromo-2-methoxybenzamide

Cat. No.: B1285100 Get Quote

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for the analytical characterization of 5-Bromo-2-methoxybenzamide. Designed for

researchers, scientists, and professionals in drug development, this document synthesizes

predictive data based on analogous compounds and established spectroscopic principles to

offer a robust framework for structural elucidation and quality control.

Introduction
5-Bromo-2-methoxybenzamide is a substituted aromatic amide with potential applications in

medicinal chemistry and materials science. Accurate and unambiguous structural confirmation

is paramount for any research and development endeavor. This guide details the expected ¹H

NMR, ¹³C NMR, IR, and Mass Spectrometry data, explains the underlying principles for spectral

interpretation, and provides standardized protocols for data acquisition.

The data presented herein is a consolidation of empirical data from closely related structural

analogs and predicted values derived from established spectroscopic theory. This approach

provides a reliable and scientifically sound basis for the characterization of 5-Bromo-2-
methoxybenzamide where a complete, single-source experimental dataset is not readily

available.
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Molecular Structure and Key Spectroscopic
Correlations
The chemical structure of 5-Bromo-2-methoxybenzamide forms the basis for interpreting its

spectroscopic data. The key structural features include a 1,2,5-trisubstituted benzene ring, a

methoxy group (-OCH₃), a bromine atom (-Br), and a primary amide group (-CONH₂). Each of

these components gives rise to characteristic signals in different spectroscopic techniques.

Figure 1: Molecular structure of 5-Bromo-2-methoxybenzamide with atom numbering for

NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

¹H NMR Spectroscopy
The proton NMR spectrum of 5-Bromo-2-methoxybenzamide is predicted to show distinct

signals for the aromatic protons, the amide protons, and the methoxy protons. The chemical

shifts are influenced by the electronic effects of the substituents on the benzene ring.

Table 1: Predicted ¹H NMR Data for 5-Bromo-2-methoxybenzamide (in CDCl₃, 400 MHz)

Chemical Shift (δ) /
ppm

Multiplicity Integration Assignment

~ 8.1 - 7.9 Doublet (d) 1H H-6

~ 7.6 - 7.4
Doublet of Doublets

(dd)
1H H-4

~ 7.0 - 6.8 Doublet (d) 1H H-3

~ 6.0 - 5.5 Broad Singlet 2H -CONH₂

~ 3.9 Singlet (s) 3H -OCH₃
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Aromatic Region: The aromatic protons are expected to appear as a three-proton system. H-

6 is anticipated to be the most downfield due to the anisotropic effect of the nearby carbonyl

group. H-4 will likely appear as a doublet of doublets due to coupling with both H-3 and H-6

(ortho and meta coupling, respectively). H-3, being ortho to the electron-donating methoxy

group, is expected to be the most upfield of the aromatic protons.

Amide Protons: The two protons of the primary amide group are expected to appear as a

broad singlet. The chemical shift of these protons can be highly variable and is dependent on

solvent and concentration.

Methoxy Protons: The three equivalent protons of the methoxy group will appear as a sharp

singlet, typically around 3.9 ppm.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information about the number of unique

carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for 5-Bromo-2-methoxybenzamide (in CDCl₃, 100 MHz)

Chemical Shift (δ) / ppm Assignment

~ 168 - 165 C=O (Amide)

~ 158 - 155 C-2 (C-OCH₃)

~ 135 - 132 C-4

~ 130 - 127 C-6

~ 125 - 122 C-1

~ 118 - 115 C-5 (C-Br)

~ 115 - 112 C-3

~ 56 -OCH₃

Carbonyl Carbon: The amide carbonyl carbon is expected to be the most downfield signal.
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Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the

attached substituents. The carbon bearing the methoxy group (C-2) is expected to be

significantly downfield, while the carbon bearing the bromine (C-5) will also be influenced.

The remaining aromatic carbons will have distinct chemical shifts based on their electronic

environment.

Methoxy Carbon: The carbon of the methoxy group will appear as a single peak in the

aliphatic region of the spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for 5-Bromo-2-methoxybenzamide

Wavenumber (cm⁻¹) Vibration Type Functional Group

3400 - 3100 N-H Stretch Primary Amide (-CONH₂)

3100 - 3000 C-H Stretch Aromatic

2950 - 2850 C-H Stretch Aliphatic (-OCH₃)

~ 1680 - 1640 C=O Stretch (Amide I) Amide

~ 1620 - 1580 N-H Bend (Amide II) Amide

~ 1600, ~1480 C=C Stretch Aromatic Ring

~ 1250 C-O Stretch Aryl Ether

~ 820 C-H Bend 1,2,5-Trisubstituted Benzene

~ 600 C-Br Stretch Aryl Bromide

The IR spectrum will be dominated by a strong absorption band for the amide carbonyl group

(Amide I band). The N-H stretching vibrations of the primary amide will appear as two distinct

bands in the high-frequency region. The C-O stretching of the aryl ether and the C-Br stretching

will also be present in the fingerprint region.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Predicted Mass Spectrometry Data for 5-Bromo-2-methoxybenzamide

m/z Value Interpretation

231/233 [M]⁺ and [M+2]⁺ (Molecular Ion Peaks)

214/216 [M - NH₃]⁺

186/188 [M - CONH₂]⁺

152 [M - Br]⁺

135 [C₇H₅O₂]⁺

Molecular Ion Peak: Due to the presence of bromine, the molecular ion will appear as a pair

of peaks ([M]⁺ and [M+2]⁺) with an intensity ratio of approximately 1:1, corresponding to the

natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The expected molecular weight is

approximately 231 g/mol for the ⁷⁹Br isotope.

Fragmentation Pattern: Common fragmentation pathways for benzamides include the loss of

the amide group or parts of it. The loss of ammonia (NH₃) or the entire carbamoyl group

(CONH₂) are plausible fragmentation patterns. Cleavage of the bromine atom or the methoxy

group can also occur.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for 5-Bromo-
2-methoxybenzamide.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).
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¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.

Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32

scans.

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Use a proton-decoupled

sequence. A larger number of scans (e.g., 1024 or more) will be required to achieve an

adequate signal-to-noise ratio.

Sample Preparation Data Acquisition Data Processing

Dissolve Sample Add to NMR Tube ¹H NMR AcquisitionInsert into Spectrometer ¹³C NMR Acquisition Fourier Transform Phase Correction Baseline Correction Integration & Peak Picking

Click to download full resolution via product page

Figure 2: A generalized workflow for NMR data acquisition and processing.

IR Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR

crystal.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a

background spectrum of the clean ATR crystal before running the sample.

Data Processing: Perform an ATR correction if necessary. Label the significant peaks.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Data Acquisition (EI): Introduce the sample into the ion source of the mass spectrometer.

Acquire the spectrum over a suitable mass range (e.g., m/z 50-300).

Conclusion
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This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry data for 5-Bromo-2-methoxybenzamide. By leveraging data from

structurally similar compounds and fundamental spectroscopic principles, a reliable and

comprehensive characterization framework has been established. The provided protocols offer

standardized methods for data acquisition, ensuring reproducibility and accuracy. This guide

serves as an essential resource for scientists and researchers engaged in the synthesis,

quality control, and application of 5-Bromo-2-methoxybenzamide.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 5-Bromo-2-methoxybenzamide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1285100#spectroscopic-data-for-5-
bromo-2-methoxybenzamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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